

Technical Support Center: Improving Oral Bioavailability of (Rac)-Vepdegestrant

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Compound of Interest		
Compound Name:	(Rac)-Vepdegestrant	
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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the oral bioavailability of **(Rac)-Vepdegestrant** (ARV-471). This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual aids to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is (Rac)-Vepdegestrant and what is its mechanism of action?

A1: **(Rac)-Vepdegestrant** is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to degrade the estrogen receptor (ER).[1][2][3] It is a heterobifunctional molecule that simultaneously binds to the ER and an E3 ubiquitin ligase.[1] [4] This proximity induces the ubiquitination and subsequent degradation of the ER by the proteasome, thereby inhibiting ER signaling pathways that drive the growth of ER-positive breast cancers.[1][5][6]

Q2: What are the main challenges affecting the oral bioavailability of (Rac)-Vepdegestrant?

A2: The primary challenges stem from its physicochemical properties. As a PROTAC, **(Rac)-Vepdegestrant** is a large molecule with a high molecular weight and significant lipophilicity, placing it "beyond the Rule of Five".[7][8][9][10][11] These characteristics contribute to low aqueous solubility and potentially poor membrane permeability, which are common hurdles for the oral absorption of PROTACs.[7][8][12]



Q3: What is the reported oral bioavailability of (Rac)-Vepdegestrant in preclinical models?

A3: Pharmacokinetic studies in rodents have shown low-to-moderate oral bioavailability for Vepdegestrant. Specifically, the oral bioavailability was reported to be 17.91% in mice and 24.12% in rats.

Q4: How does pH affect the stability of (Rac)-Vepdegestrant?

A4: Vepdegestrant's stability is pH-dependent. It is relatively stable at a low pH of 2 but shows significant instability in buffer solutions with pH ranging from 4 to 10. This instability is thought to be due to adsorption to the container surface.

Q5: What formulation strategies can be employed to improve the oral bioavailability of **(Rac)-Vepdegestrant**?

A5: Several strategies can be explored, primarily focusing on enhancing its solubility and dissolution rate. These include:

- Amorphous Solid Dispersions (ASDs): This involves dispersing the amorphous form of the drug in a polymer matrix. Suitable polymers for PROTACs like Vepdegestrant could include HPMCAS (hydroxypropyl methylcellulose acetate succinate) and Eudragit® grades.[1][13] [14][15] ASDs can generate and maintain a supersaturated state of the drug in the gastrointestinal tract, which can enhance absorption.[16][17][18]
- Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are a promising option.[19][20][21][22] These formulations consist of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids, keeping the drug in a solubilized state.[11][18][19]
- Particle Size Reduction: Nanonization can increase the surface area of the drug, leading to a faster dissolution rate.

Troubleshooting Guides Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays



Potential Cause	Troubleshooting Strategy	Experimental Verification
Low aqueous solubility leading to poor apical concentration.	Prepare the dosing solution in a buffer containing a low percentage of a solubilizing agent (e.g., 0.5% BSA or specific surfactants). Ensure the final concentration of the solubilizing agent does not compromise the integrity of the Caco-2 monolayer.	Measure the transepithelial electrical resistance (TEER) before and after the experiment to confirm monolayer integrity. Analyze the apical concentration at the end of the study to check for precipitation.
High non-specific binding to assay plates and cell monolayer.	Use low-binding plates. Include a protein like bovine serum albumin (BSA) in the basolateral (receiver) chamber to act as a sink and reduce binding.[23]	Perform a mass balance study by quantifying the compound in the apical and basolateral chambers, as well as in the cell lysate and on the plate surface.
Active efflux by transporters (e.g., P-glycoprotein).	Conduct a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[7]	Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the A-B permeability increases.
Metabolism by Caco-2 cells.	Analyze samples from both apical and basolateral chambers for the presence of metabolites using LC-MS/MS.	Incubate (Rac)-Vepdegestrant with Caco-2 cell homogenates to directly assess its metabolic stability.

Issue 2: High Variability in In Vivo Oral Pharmacokinetic Studies



Potential Cause	Troubleshooting Strategy	Experimental Verification
Poor and variable dissolution from the dosing vehicle.	Utilize a formulation that enhances solubility and dissolution, such as a solution, a self-emulsifying drug delivery system (SEDDS), or an amorphous solid dispersion (ASD) suspended in a suitable vehicle.	Perform in vitro dissolution testing of the formulation in biorelevant media (e.g., FaSSIF, FeSSIF) to assess its dissolution profile.
Food effect.	Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on absorption.[10] Clinical trials for some PROTACs have specified administration with food.[10]	Compare the pharmacokinetic parameters (Cmax, Tmax, AUC) between the fasted and fed groups.
First-pass metabolism (intestinal and/or hepatic).	Administer (Rac)- Vepdegestrant intravenously to determine its clearance and volume of distribution, which are necessary to calculate absolute oral bioavailability.	Measure the levels of metabolites in plasma and feces after oral and IV administration.
Enterohepatic recirculation.	Collect bile from bile duct- cannulated animals after administration of (Rac)- Vepdegestrant to directly measure the amount of drug and its metabolites excreted in the bile.	Analyze the plasma concentration-time profile for a second peak, which can be indicative of enterohepatic recirculation.

Quantitative Data Summary

Table 1: Preclinical Oral Pharmacokinetic Parameters of (Rac)-Vepdegestrant



Species	Oral Bioavailability (%)
Mouse	17.91
Rat	24.12

Table 2: Stability of (Rac)-Vepdegestrant in Buffer Solutions

рН	Remaining (%) after 2 hours
2	82.6
4	~12.8
6	~2.25
7.4	~5.0
8	~3.0
10	~4.5

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Cell Culture:

- Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
- Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) regularly. A TEER value >200 Ω·cm² is generally considered acceptable.

Assay Procedure:

 Prepare a dosing solution of (Rac)-Vepdegestrant in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). Due to its low solubility, consider using a buffer containing 0.5% BSA.



- Wash the Caco-2 monolayers with pre-warmed transport buffer.
- For apical-to-basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
- For basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
- Incubate the plates at 37°C with gentle shaking.
- Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).
- Analyze the concentration of (Rac)-Vepdegestrant in the samples using a validated LC-MS/MS method.

Data Analysis:

- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
- Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).

Protocol 2: In Vivo Oral Pharmacokinetic Study in Rodents

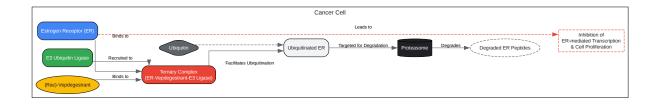
- Animal Model:
 - Use male or female Sprague-Dawley rats or CD-1 mice.
 - Acclimate the animals for at least one week before the study.
 - Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
- Dosing and Sample Collection:



- Prepare the dosing formulation of **(Rac)-Vepdegestrant**. For a simple suspension, a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 in water can be used. For an amorphous solid dispersion, it can be suspended in a similar vehicle.
- Administer the formulation orally via gavage at a specific dose (e.g., 10 mg/kg).
- Collect blood samples (approximately 100-200 μL) via a suitable route (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
- Centrifuge the blood samples to separate the plasma.
- Sample Analysis and Pharmacokinetic Calculations:
 - Analyze the plasma samples for (Rac)-Vepdegestrant concentration using a validated LC-MS/MS method.
 - Use pharmacokinetic software to calculate key parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).
 - To determine absolute oral bioavailability, a separate group of animals should receive an intravenous (IV) dose of (Rac)-Vepdegestrant. The oral bioavailability (F%) is calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

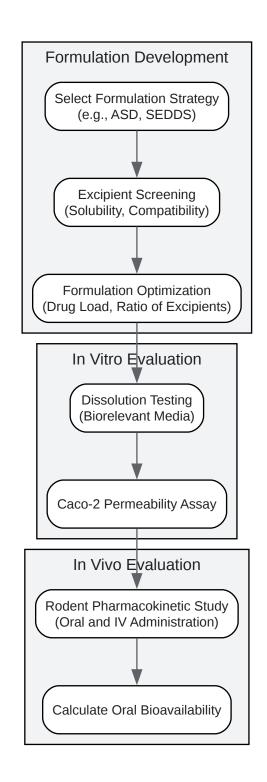




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Caption: Mechanism of action of (Rac)-Vepdegestrant.

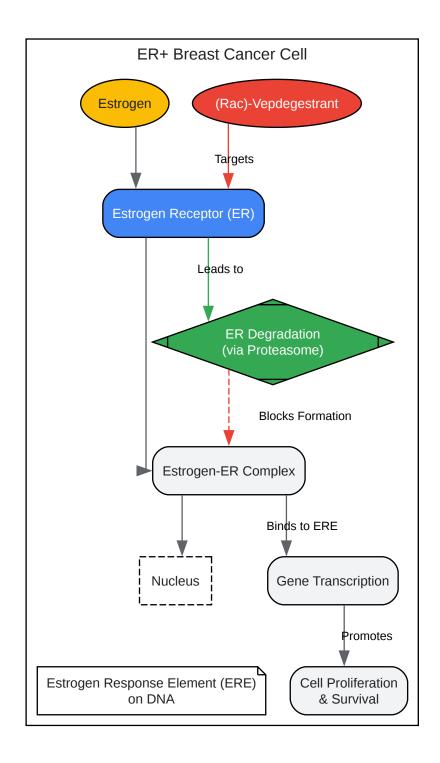




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Caption: Workflow for improving oral bioavailability.





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Caption: Estrogen signaling and Vepdegestrant's point of intervention.



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